Cyclothialidine
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Overview
Description
Cyclothialidine is a potent DNA gyrase inhibitor isolated from the bacterium Streptomyces filipinensis. It belongs to a novel class of natural products characterized by a unique 12-membered lactone ring integrated into a pentapeptide chain . Despite its potent inhibitory activity against DNA gyrase, this compound exhibits limited growth-inhibitory activity against intact bacterial cells due to poor permeation of the cytoplasmic membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclothialidine involves a flexible synthetic route designed to allow the preparation of various analogs. The retrosynthetic analysis suggests that the bicyclic lactone intermediate is a versatile key intermediate, enabling further variations in the peptidic side chains . The general synthetic route involves the formation of the 12-membered lactone ring followed by the integration of the pentapeptide chain .
Industrial Production Methods: this compound is primarily produced through microbial fermentation using Streptomyces filipinensis. The fermentation broth is screened for the presence of this compound, which is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cyclothialidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the lactone ring or the peptidic side chains.
Substitution: Substitution reactions can introduce different functional groups into the lactone ring or the peptidic side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are often evaluated for their DNA gyrase inhibitory activity .
Scientific Research Applications
Cyclothialidine has several scientific research applications, including:
Mechanism of Action
Cyclothialidine exerts its effects by inhibiting the ATPase activity of the B subunit of DNA gyrase. It competitively inhibits the binding of ATP to the gyrase, thereby preventing the supercoiling of DNA necessary for bacterial replication . This compound’s binding to DNA gyrase is antagonized by ATP, indicating that it interferes with the ATPase activity .
Comparison with Similar Compounds
Cyclothialidine is compared with other DNA gyrase inhibitors, such as:
Coumarins: Like this compound, coumarins inhibit the ATPase activity of DNA gyrase but have different structural features.
Quinolones: Quinolones inhibit the resealing reaction of DNA gyrase, whereas this compound does not affect this process.
Aminocoumarins: These compounds also inhibit DNA gyrase by blocking ATP binding but differ in their chemical structure and binding sites.
This compound’s uniqueness lies in its specific inhibition of the ATPase activity of the B subunit of DNA gyrase, making it a valuable tool for studying DNA gyrase inhibition and developing new antibacterial agents .
Properties
CAS No. |
147214-63-9 |
---|---|
Molecular Formula |
C26H35N5O12S |
Molecular Weight |
641.6 g/mol |
IUPAC Name |
(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C26H35N5O12S/c1-10-17(34)5-18(35)12-8-44-9-15(22(37)28-11(2)25(40)41)30-21(36)14(7-43-26(42)19(10)12)29-23(38)20-16(33)3-4-31(20)24(39)13(27)6-32/h5,11,13-16,20,32-35H,3-4,6-9,27H2,1-2H3,(H,28,37)(H,29,38)(H,30,36)(H,40,41)/t11-,13?,14-,15-,16+,20-/m0/s1 |
InChI Key |
HMHQWJDFNVJCHA-ZPGBQQFCSA-N |
Isomeric SMILES |
CC1=C2C(=C(C=C1O)O)CSC[C@H](NC(=O)[C@H](COC2=O)NC(=O)[C@@H]3[C@@H](CCN3C(=O)C(CO)N)O)C(=O)N[C@@H](C)C(=O)O |
SMILES |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)CSCC(NC(=O)C(COC2=O)NC(=O)C3C(CCN3C(=O)C(CO)N)O)C(=O)NC(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyclothialidine; Ro 09-1437; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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